1-Butanol-d10

Catalog No.
S671726
CAS No.
34193-38-9
M.F
C4H10O
M. Wt
84.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanol-d10

CAS Number

34193-38-9

Product Name

1-Butanol-d10

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane

Molecular Formula

C4H10O

Molecular Weight

84.18 g/mol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D

InChI Key

LRHPLDYGYMQRHN-NWURLDAXSA-N

SMILES

CCCCO

Canonical SMILES

CCCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
  • Enhanced stability: The C-D bond (carbon-deuterium) is stronger than the C-H bond (carbon-hydrogen) due to the increased mass of deuterium. This leads to improved stability of molecules containing deuterium, making them less prone to unwanted side reactions during synthesis.
  • Isotopic labeling: By incorporating 1-Butanol-d10 into a target molecule, researchers can introduce specific deuterium atoms at desired positions. This "labeling" allows scientists to track the molecule's behavior in various processes, such as studying reaction mechanisms or following the fate of a drug in the body.

These properties make 1-Butanol-d10 a versatile reagent for various synthetic applications, including:

  • Synthesis of deuterium-labeled compounds: As mentioned earlier, 1-Butanol-d10 can act as a starting material or intermediate to introduce deuterium into other molecules for research purposes.
  • Preparation of isotopically enriched compounds: By selectively removing specific hydrogen atoms and replacing them with deuterium from 1-Butanol-d10, scientists can create molecules enriched with deuterium at specific positions. These enriched compounds have unique properties, such as altered reactivity or improved stability, and find various applications in research and development.

-Butanol-d10 in Pharmaceutical Research

In the field of pharmaceutical research, 1-Butanol-d10 plays a crucial role in:

  • Drug metabolism studies: By incorporating deuterium into a drug molecule, scientists can track its metabolism (breakdown) in the body. This information is crucial for understanding a drug's efficacy, safety, and potential side effects.
  • Drug-target interaction studies: Deuterium-labeled drugs can be used to study their interactions with specific biological targets, such as enzymes or receptors. This information helps researchers understand the mechanism of action of a drug and design more effective therapies.

-Butanol-d10 in Environmental Analysis

Environmental scientists utilize 1-Butanol-d10 as:

  • Internal standard: In gas chromatography-mass spectrometry (GC-MS) analysis, 1-Butanol-d10 serves as an internal standard. This compound helps to quantify the amount of target analytes (environmental contaminants) present in a sample by comparing their signal intensity to that of the known amount of internal standard added.

1-Butanol-d10 is a deuterated form of 1-butanol, a primary alcohol with the chemical formula C₄H₁₀O. In its deuterated version, the hydrogen atoms are partially replaced by deuterium, resulting in the formula C₄D₁₀O. This compound is often used in research and analytical applications due to its unique isotopic labeling properties. The presence of deuterium allows for enhanced detection methods, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.

As its non-deuterated counterpart. Key reactions include:

  • Oxidation: 1-Butanol-d10 can be oxidized to butanal (butyraldehyde) and subsequently to butanoic acid.
  • Esterification: It can react with carboxylic acids to form esters, which are important in organic synthesis.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form butenes.

The presence of deuterium alters the reaction kinetics and mechanisms slightly, making it useful for studying reaction pathways.

Several methods exist for synthesizing 1-butanol-d10:

  • Hydroformylation: Similar to the production of non-deuterated 1-butanol, this method involves the reaction of propene with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation.
  • Fermentation: Microbial fermentation processes can also produce deuterated alcohols from biomass sources.
  • Deuteration of 1-Butanol: Directly converting 1-butanol into 1-butanol-d10 through substitution reactions using deuterated reagents is a common approach .

1-Butanol-d10 has various applications:

  • Analytical Chemistry: Its isotopic labeling makes it valuable in nuclear magnetic resonance spectroscopy and mass spectrometry for studying metabolic pathways and reaction mechanisms.
  • Research: Used in studies involving deuterium labeling to track molecular changes during

Studies involving 1-butanol-d10 often focus on its interactions within biological systems or chemical environments. These studies include:

  • Metabolic Pathway Analysis: Understanding how deuterated compounds are processed differently in metabolic pathways compared to their non-deuterated counterparts.
  • Reaction Mechanisms: Investigating how the presence of deuterium affects reaction rates and mechanisms in organic synthesis.

1-Butanol-d10 shares similarities with several other compounds, particularly other alcohols and their isotopically labeled forms. Here are some comparisons:

CompoundFormulaUnique Features
1-ButanolC₄H₁₀OCommonly used as a solvent and flavoring agent.
IsobutanolC₄H₁₀OA branched isomer with different physical properties and uses.
Butan-2-olC₄H₁₀OSecondary alcohol with distinct reactivity patterns.
EthanolC₂H₅OHA smaller alcohol widely used in beverages and industrial applications.
2-PropanolC₃H₈OA common solvent with different reactivity compared to butanols.

The uniqueness of 1-butanol-d10 lies in its isotopic labeling, which allows for specific applications in analytical chemistry that are not applicable to its non-deuterated counterparts or other similar compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

1-Butanol-d10

Dates

Modify: 2023-08-15

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